molecular formula C11H21N3 B11741086 [(1-ethyl-1H-pyrazol-3-yl)methyl](3-methylbutyl)amine

[(1-ethyl-1H-pyrazol-3-yl)methyl](3-methylbutyl)amine

Katalognummer: B11741086
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: VRHIHZIAQVZBLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-ethyl-1H-pyrazol-3-yl)methylamine is a chemical compound with the molecular formula C11H22ClN3 and a molecular weight of 231.77 . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring often imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is stirred at a specific temperature to ensure complete reaction . The crude product is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of (1-ethyl-1H-pyrazol-3-yl)methylamine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1-ethyl-1H-pyrazol-3-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-ethyl-1H-pyrazol-3-yl)methylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H21N3

Molekulargewicht

195.30 g/mol

IUPAC-Name

N-[(1-ethylpyrazol-3-yl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-14-8-6-11(13-14)9-12-7-5-10(2)3/h6,8,10,12H,4-5,7,9H2,1-3H3

InChI-Schlüssel

VRHIHZIAQVZBLF-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CC(=N1)CNCCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.